molecular formula C11H10BNO3 B13459182 (4-Carbamoylnaphthalen-1-yl)boronic acid

(4-Carbamoylnaphthalen-1-yl)boronic acid

Cat. No.: B13459182
M. Wt: 215.01 g/mol
InChI Key: XLFMAVBORHEONI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Carbamoylnaphthalen-1-yl)boronic acid is an aromatic boronic acid derivative featuring a naphthalene core substituted with a carbamoyl group (-CONH₂) at the 4-position and a boronic acid (-B(OH)₂) moiety at the 1-position.

Properties

Molecular Formula

C11H10BNO3

Molecular Weight

215.01 g/mol

IUPAC Name

(4-carbamoylnaphthalen-1-yl)boronic acid

InChI

InChI=1S/C11H10BNO3/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-6,15-16H,(H2,13,14)

InChI Key

XLFMAVBORHEONI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C2=CC=CC=C12)C(=O)N)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Carbamoylnaphthalen-1-yl)boronic acid typically involves the borylation of a naphthalene derivative. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to handle large-scale synthesis efficiently. These methods often utilize automated systems to control reaction parameters precisely, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (4-Carbamoylnaphthalen-1-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Amines.

    Substitution: Biaryl compounds.

Mechanism of Action

The mechanism of action of (4-Carbamoylnaphthalen-1-yl)boronic acid involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other Lewis bases, forming stable complexes. This property is exploited in various applications, such as enzyme inhibition and molecular recognition . The carbamoyl group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Anticancer Activity of Selected Boronic Acids

Compound IC₅₀ (µM) Solubility Issues
6-Hydroxynaphthalen-2-yl boronic acid 0.1969 None reported
Phenanthren-9-yl boronic acid 0.2251 None reported
Pyren-1-yl boronic acid N/A Precipitates

Enzyme Inhibition and Target Selectivity

Boronic acids often inhibit enzymes via reversible binding to catalytic residues. Key comparisons include:

  • Meta-substituted aryl boronic acids (e.g., compound 4 in ) inhibit Streptococcus pneumoniae enzymes (IC₅₀ = 20–30 µM), outperforming ortho-substituted analogs due to steric and electronic effects .
  • [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal histone deacetylase (HDAC) at 1 µM, surpassing trichostatin A (1.5 µM), likely due to its methoxyethyl group enhancing hydrophobic interactions .
  • Phenyl boronic acid exhibits superior diagnostic accuracy for detecting bacterial β-lactamases compared to aminophenylboronic acid (APBA), emphasizing substituent-dependent target specificity .

Structural and Functional Analogues

Table 2: Key Structural Analogues and Properties

Compound Key Features Applications/Findings
(4-(Dimethylcarbamoyl)phenyl)boronic acid Carbamoyl group on phenyl ring Model for solubility studies
(4-((tert-Butoxycarbonyl)amino)naphthalen-1-yl)boronic acid Bulky protective group Potential peptide conjugation
4-Chloro-1-naphthalenylboronic acid Halogen substitution Intermediate in cross-coupling
[4-(Naphthalen-1-yl(phenyl)amino)phenyl]boronic acid Triarylamine structure Organic electronics candidate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.